molecular formula C20H26N4O2 B2430281 1-[4-(6-Ethoxy-2-methylpyrimidin-4-yl)piperazin-1-yl]-3-phenylpropan-1-one CAS No. 1021090-54-9

1-[4-(6-Ethoxy-2-methylpyrimidin-4-yl)piperazin-1-yl]-3-phenylpropan-1-one

Cat. No.: B2430281
CAS No.: 1021090-54-9
M. Wt: 354.454
InChI Key: BBWRYHOUGLQSIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(6-Ethoxy-2-methylpyrimidin-4-yl)piperazin-1-yl]-3-phenylpropan-1-one is a complex organic compound that features a pyrimidine ring substituted with ethoxy and methyl groups, a piperazine ring, and a phenylpropanone moiety

Scientific Research Applications

1-[4-(6-Ethoxy-2-methylpyrimidin-4-yl)piperazin-1-yl]-3-phenylpropan-1-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and cancer.

    Biological Research: It is used in studies investigating the interaction of small molecules with biological macromolecules, such as proteins and nucleic acids.

    Chemical Biology: The compound serves as a tool for probing biological pathways and mechanisms, aiding in the understanding of cellular processes.

    Industrial Applications: It is explored for its potential use in the synthesis of advanced materials and as a precursor for other complex organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(6-Ethoxy-2-methylpyrimidin-4-yl)piperazin-1-yl]-3-phenylpropan-1-one typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting ethyl acetoacetate with guanidine in the presence of a base, followed by alkylation with methyl iodide to introduce the methyl group.

    Piperazine Ring Formation: The piperazine ring is formed by reacting ethylenediamine with diethyl carbonate, followed by substitution with the pyrimidine derivative.

    Coupling with Phenylpropanone: The final step involves coupling the piperazine-pyrimidine intermediate with 3-phenylpropan-1-one under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[4-(6-Ethoxy-2-methylpyrimidin-4-yl)piperazin-1-yl]-3-phenylpropan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine or pyrimidine rings can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 1-[4-(6-Ethoxy-2-methylpyrimidin-4-yl)piperazin-1-yl]-3-phenylpropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

    Binding to Receptors: It can bind to specific receptors on the cell surface, modulating their activity and triggering downstream signaling pathways.

    Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, thereby affecting metabolic pathways and cellular functions.

    Modulation of Gene Expression: It can influence gene expression by interacting with transcription factors or other regulatory proteins.

Comparison with Similar Compounds

1-[4-(6-Ethoxy-2-methylpyrimidin-4-yl)piperazin-1-yl]-3-phenylpropan-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[4-(6-ethoxy-2-methylpyrimidin-4-yl)piperazin-1-yl]-3-phenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O2/c1-3-26-19-15-18(21-16(2)22-19)23-11-13-24(14-12-23)20(25)10-9-17-7-5-4-6-8-17/h4-8,15H,3,9-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBWRYHOUGLQSIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC(=C1)N2CCN(CC2)C(=O)CCC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.